(3-Methoxyphenyl)methanesulfonyl chloride
Overview
Description
(3-Methoxyphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Complex Molecules
(3-Methoxyphenyl)methanesulfonyl chloride is utilized in the synthesis and characterization of complex molecules and materials. For example, Shankar et al. (2011) demonstrated the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, highlighting its role in constructing supramolecular assemblies with potential applications in materials science (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011). Similarly, Preda et al. (2016) synthesized and characterized germanium sulfonate, a coordination network solid, showcasing its application in the development of new materials with unique structural properties (Preda, Kitschke, Rüffer, Lang, & Mehring, 2016).
Atmospheric Chemistry and Environmental Impact
Kwong et al. (2018) explored the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation, providing insights into the environmental impact and atmospheric chemistry of organosulfur compounds derived from this compound (Kwong, Chim, Hoffmann, Tilgner, Herrmann, Davies, Wilson, & Chan, 2018). This research is crucial for understanding the fate of such compounds in the atmosphere and their potential environmental effects.
Organic Synthesis Enhancements
Hongy (2015) improved the synthetic conditions of 6-methoxyisatin, using methanesulfonic acid as a catalyst, demonstrating the compound's role in facilitating organic reactions under mild conditions for the efficient synthesis of pharmaceutically relevant compounds (Hongy, 2015).
Catalysis and Reaction Mechanisms
Research by Rosen et al. (2011) on the mild Pd-catalyzed N-arylation of methanesulfonamide using this compound as a reagent highlights its importance in catalysis, offering a safer alternative to potentially genotoxic reagents in the synthesis of complex molecules (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Mechanism of Action
Target of Action
(3-Methoxyphenyl)methanesulfonyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are typically other organic molecules in a reaction mixture. It acts as a sulfonylating agent, introducing a sulfonyl group into these target molecules .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to the target molecule, resulting in the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
While the specific biochemical pathways affected by this compound can vary depending on the nature of the target molecule, one common application is in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound can be used to introduce a sulfonyl group into an organoboron reagent, which can then participate in a palladium-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the compound is soluble in water (slightly), which can influence its distribution in a reaction mixture .
Result of Action
The primary result of the action of this compound is the introduction of a sulfonyl group into a target molecule. This can significantly alter the chemical properties of the target molecule, enabling it to participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of the compound. Additionally, the compound’s reactivity can be influenced by the pH of the reaction mixture, the temperature, and the presence of other reagents .
Properties
IUPAC Name |
(3-methoxyphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBDAKCYUPOBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631278 | |
Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-76-9 | |
Record name | 3-Methoxybenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163295-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxyphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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